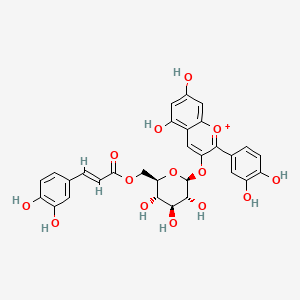
Cyanidin 3-(6-p-caffeoyl)glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanidin 3-(6-p-caffeoyl)glucoside is an anthocyanidin glycoside.
Aplicaciones Científicas De Investigación
Anthocyanin Composition and Plant Pigmentation
Cyanidin 3-(6-p-caffeoyl)glucoside is a notable anthocyanin compound, contributing to the pigmentation in various plants. Research has identified it in the pink flowers of gentiana, along with other novel anthocyanins, highlighting its role in floral pigmentation (Hosokawa et al., 1995). Similarly, it has been found in the purple-violet flowers of Moricandia arvensis, indicating its widespread occurrence in diverse plant species (Tatsuzawa et al., 2013).
Enzymatic Acylation and Stability
The enzymatic acylation of cyanidin 3-glucoside, including cyanidin 3-(6-p-caffeoyl)glucoside, has been studied for its role in stabilizing the pigment. A study on Perilla frutescens revealed that acylation caused a bathochromic shift, affecting the pigment's stability and color (Fujiwara et al., 1998).
Potential in Food Industry
The presence of cyanidin 3-(6-p-caffeoyl)glucoside in various fruits and vegetables, such as purple radishes and purple perilla, suggests its significance in the food industry, especially as a natural colorant. Studies have explored its occurrence in these plants, analyzing its contribution to their color and potential as natural food colorants (Tatsuzawa et al., 2010).
Antioxidant Properties
Research has also delved into the antioxidant properties of cyanidin 3-(6-p-caffeoyl)glucoside. A study on its enzymatic acylation found that certain acylated derivatives showed improved stability and antioxidant activity, highlighting its potential benefits in health-related applications (Zhang et al., 2020).
Propiedades
Nombre del producto |
Cyanidin 3-(6-p-caffeoyl)glucoside |
|---|---|
Fórmula molecular |
C30H27O14+ |
Peso molecular |
611.5 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O14/c31-15-9-19(34)16-11-23(29(42-22(16)10-15)14-3-5-18(33)21(36)8-14)43-30-28(40)27(39)26(38)24(44-30)12-41-25(37)6-2-13-1-4-17(32)20(35)7-13/h1-11,24,26-28,30,38-40H,12H2,(H5-,31,32,33,34,35,36,37)/p+1/t24-,26-,27+,28-,30-/m1/s1 |
Clave InChI |
RTVUMLBJQCCROY-SHPGVJHPSA-O |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[4-(5-Chloro-2-methoxyanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1261139.png)
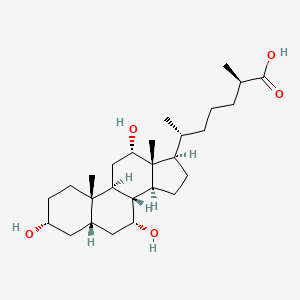
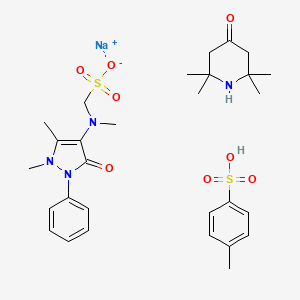
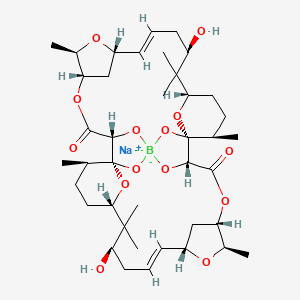
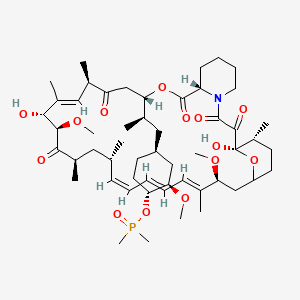
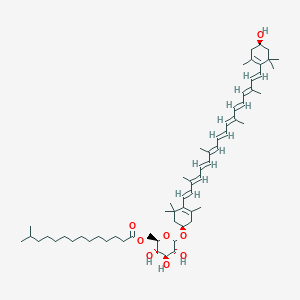

![sodium;(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1261148.png)
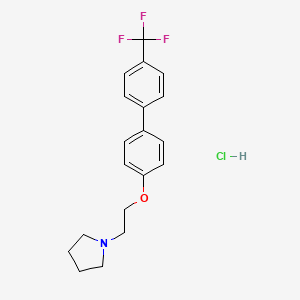
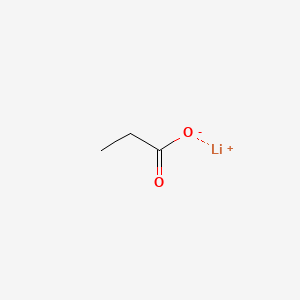
![1-[3-(3-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-(1-piperidyl)piperidine-4-carboxamide](/img/structure/B1261152.png)
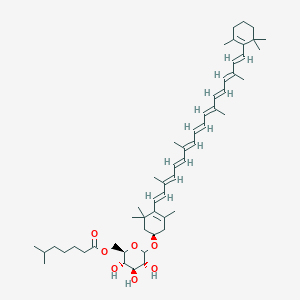
![(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1261156.png)
![2-(2-hydroxyphenyl)-3-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1,2-dihydroquinazolin-4-one](/img/structure/B1261159.png)